
Argininosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This amino acid is formed during the urea cycle from citrulline, aspartate and ATP. This reaction is catalyzed by argininosuccinic acid synthetase.
Aplicaciones Científicas De Investigación
Role in Cancer Metabolism and Therapy
Arginine Auxotrophy in Tumors : Many human tumors lack the ability to synthesize arginine due to the absence or low expression of argininosuccinate synthetase (ASS), making them arginine auxotrophic. This metabolic vulnerability is explored as a therapeutic target, where the deprivation of arginine could lead to the selective killing of tumor cells without affecting normal cells (Dillon et al., 2004; Patil et al., 2016).
Arginine Deprivation Therapy : Enzymes like arginase, arginine deiminase (ADI), and arginine decarboxylase are investigated for their potential in arginine deprivation therapy. This approach aims at exploiting the arginine dependency of certain tumors to inhibit their growth and enhance the efficacy of conventional cancer treatments (Chen et al., 2021; Phillips et al., 2013).
Metabolic and Signaling Pathways : Argininosuccinate is involved in several metabolic and signaling pathways critical for cell growth and survival. Its role extends beyond protein synthesis to the production of nitric oxide, polyamines, nucleotides, proline, and glutamate, all of which are vital for tumor metabolism and growth (Feun et al., 2015; Jahani et al., 2018).
Therapeutic Resistance and Sensitivity : The expression level of argininosuccinate synthetase in tumors can influence their sensitivity to arginine deprivation therapy. Tumors with low ASS expression are more susceptible to arginine deprivation, while those with higher ASS expression might be resistant. Modulating ASS expression could potentially enhance the therapeutic outcomes of arginine deprivation strategies (Delage et al., 2010; Locke et al., 2016).
Clinical Trials and Studies : Clinical trials involving arginine-depleting agents like ADI-PEG20 have shown promising results in treating arginine-dependent cancers, including malignant pleural mesothelioma and hepatocellular carcinoma. These studies underscore the potential of arginine deprivation as a viable treatment strategy for specific cancer types (Szlosarek et al., 2017; Kumari & Bansal, 2021).
Propiedades
Fórmula molecular |
C10H18N4O6 |
|---|---|
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14) |
Clave InChI |
KDZOASGQNOPSCU-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
Sinónimos |
Acid, Argininosuccinic Argininosuccinic Acid N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



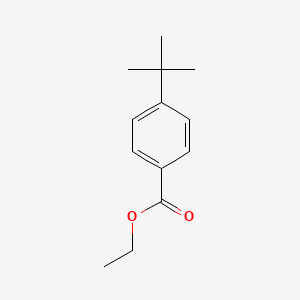
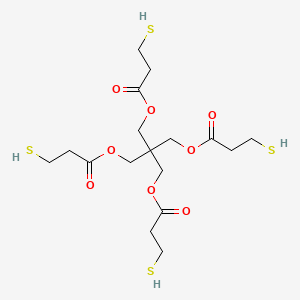
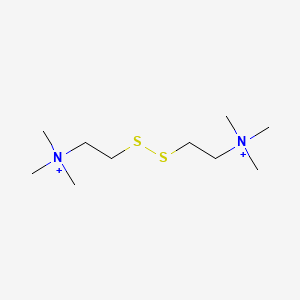
![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)
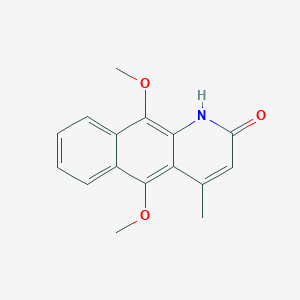
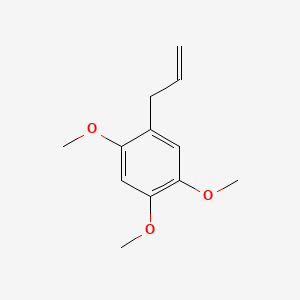
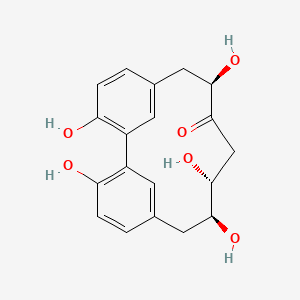
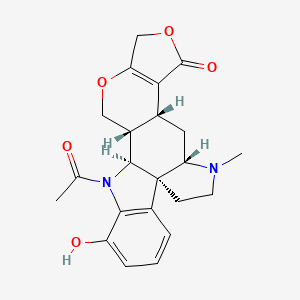
![ethanone, 1-[(2R,4aS,4bR,7S,8aR)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxy-](/img/structure/B1211818.png)
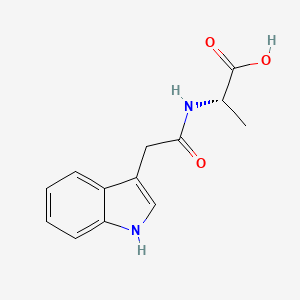
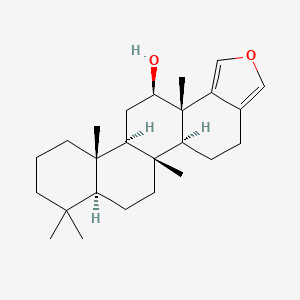
![N-Cyclopentyl-4-[4-(furan-2-carbonyl)-piperazine-1-sulfonyl]-benzenesulfonamide](/img/structure/B1211822.png)
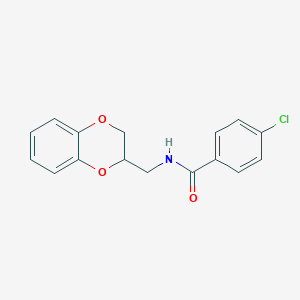
![4-amino-N5-[2-(2-methoxyethylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N5-(thiophen-2-ylmethyl)isothiazole-3,5-dicarboxamide](/img/structure/B1211826.png)